N,N'-bis(3-acetylphenyl)thiourea
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Overview
Description
N,N’-bis(3-acetylphenyl)thiourea: is an organic compound with the molecular formula C17H16N2O2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two acetylphenyl groups attached to a thiourea moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-acetylphenyl)thiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with aniline derivatives. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production of N,N’-bis(3-acetylphenyl)thiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(3-acetylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N,N’-bis(3-acetylphenyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-bis(3-acetylphenyl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea moiety acts as a hydrogen bond donor, facilitating interactions with various biological molecules. Additionally, the compound can form complexes with metal ions, which can enhance its biological activity and stability .
Comparison with Similar Compounds
N,N’-bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as a hydrogen bond donor catalyst.
1,1’-(ethane-1,2-diyl)bis(3-phenylthiourea): Used in coordination chemistry and as a ligand.
1,1’-(propane-1,3-diyl)bis(3-phenylthiourea): Exhibits similar chemical properties and applications.
Uniqueness: N,N’-bis(3-acetylphenyl)thiourea is unique due to the presence of acetyl groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,3-bis(3-acetylphenyl)thiourea |
InChI |
InChI=1S/C17H16N2O2S/c1-11(20)13-5-3-7-15(9-13)18-17(22)19-16-8-4-6-14(10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22) |
InChI Key |
QRWSNTGGHGUSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
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